molecular formula C20H27NO4S B2832957 N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 1795485-34-5

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No. B2832957
CAS RN: 1795485-34-5
M. Wt: 377.5
InChI Key: BZVJMEGTNBGBSL-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,4,5-trimethylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer.

Scientific Research Applications

Oxidation and Hydroxylation Processes

Research into the oxidation of hydrocarbons has demonstrated the selectivity and mechanism by which water-soluble organic compounds, including those related to N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,4,5-trimethylbenzenesulfonamide, can be oxidized. Such compounds undergo stepwise hydroxylation, moving from alcohol to aldehyde states without further oxidation to carboxylic acids. This process is crucial for understanding the functionalization of such compounds at specific positions, which has implications for the development of new synthetic routes and materials (Labinger et al., 1993).

Synthesis and Bioactivity Studies

In the field of medicinal chemistry, the synthesis of new benzenesulfonamides has shown significant potential in bioactivity studies. For instance, compounds with structures closely related to the chemical have been synthesized and evaluated for their cytotoxicity, tumor specificity, and potential as inhibitors of human carbonic anhydrase isoforms. These studies highlight the potential of sulfonamides in the development of new therapeutic agents (Gul et al., 2016).

Polymer Chemistry Applications

In polymer chemistry, the development of new polymeric materials using sulfonamide derivatives has been explored. For example, the synthesis of poly(N-tosyl-ethylene imine-alt-ethylene sulfide) by thiol-ene photopolymerization introduces functionalities derived from sulfonamide compounds. These polymers exhibit high solubility in common organic solvents and thermal stability, making them suitable for various applications in materials science (Hori et al., 2011).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, the investigation of aromatic hydrocarbon hydroxylation following oral administration in rats, including compounds structurally similar to N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,4,5-trimethylbenzenesulfonamide, provides insights into the metabolic pathways and potential environmental impacts of these substances. Such studies are critical for assessing the safety and ecological effects of chemical substances (Bakke & Scheline, 1970).

properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4S/c1-14-5-7-18(8-6-14)19(25-10-9-22)13-21-26(23,24)20-12-16(3)15(2)11-17(20)4/h5-8,11-12,19,21-22H,9-10,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVJMEGTNBGBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,4,5-trimethylbenzenesulfonamide

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